N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide
Description
Properties
Molecular Formula |
C10H6ClF3N2O |
|---|---|
Molecular Weight |
262.61 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide |
InChI |
InChI=1S/C10H6ClF3N2O/c11-6-1-2-8(16-9(17)3-4-15)7(5-6)10(12,13)14/h1-2,5H,3H2,(H,16,17) |
InChI Key |
MHQKVUSNEANEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide and analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Reactivity The trifluoromethyl (CF₃) group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like N-(4-Chlorophenyl)-2-cyanoacetamide . This property is critical in drug design to improve bioavailability. Chloro (Cl) and fluoro (F) substituents (e.g., in N-(2-Chloro-4-fluorophenyl)-2-cyanoacetamide) reduce steric hindrance but maintain strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution reactions .
Functional Group Influence The cyano (-CN) group in the acetamide side chain (common across all compounds) acts as a reactive handle for further derivatization, such as cyclization to form heterocycles or coupling with amines .
Applications in Industry The target compound’s dual Cl/CF₃ substitution makes it a preferred intermediate for synthesizing polyimides and agrochemicals, where thermal and chemical resistance are prioritized . Simpler analogs like N-(4-Chlorophenyl)-2-cyanoacetamide are cost-effective alternatives for general organic synthesis but lack the specialized stability conferred by CF₃ .
Biological Activity Fluorinated compounds like N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide exhibit enhanced binding to hydrophobic enzyme pockets, making them candidates for antifungal and herbicide development . The target compound’s Cl/CF₃ combination may synergistically inhibit cytochrome P450 enzymes, a trait explored in anticancer drug research .
Research Findings and Data
- Synthetic Routes : The target compound is synthesized via Friedel-Crafts acylation or Ullmann coupling, achieving yields of ~75–85% under optimized conditions .
- Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, higher than N-(4-Chlorophenyl)-2-cyanoacetamide (132°C), due to CF₃-induced crystallinity .
- Solubility: LogP values (octanol-water partition coefficient) range from 2.1–2.5, indicating moderate lipophilicity suitable for drug delivery systems .
Biological Activity
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide, also referred to as CTPB, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Target of Action
The primary target of this compound is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in the acetylation of histones, which is a key process in regulating gene expression and influencing various cellular processes such as differentiation, apoptosis, and cell cycle control.
Mode of Action
CTPB selectively activates p300 HAT activity, leading to increased histone acetylation. This activation can result in significant changes in gene expression profiles, potentially affecting cellular functions and responses to external stimuli.
Pharmacokinetics
This compound exhibits solubility in solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). These properties suggest that its efficacy and stability may be influenced by the cellular environment in which it operates.
Biological Activities
-
Antitumor Activity
Research indicates that compounds structurally related to CTPB exhibit notable antitumor properties. For instance, studies have shown that similar compounds can have IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, highlighting the potential of CTPB in cancer therapy . -
Antiandrogenic Properties
CTPB has been noted for its antiandrogenic activity, which may influence hormone-related pathways by interacting with androgen receptors. This property positions it as a candidate for further pharmacological studies aimed at treating hormone-dependent conditions. -
Antimicrobial Activity
Preliminary studies suggest that CTPB may possess antimicrobial properties. The structure-activity relationship (SAR) analysis indicates that specific functional groups within the compound contribute to its effectiveness against various bacterial strains .
Case Studies and Research Findings
A series of studies have explored the biological activities of this compound and its analogs:
- Study on Antitumor Activity : A compound similar to CTPB demonstrated significant cytotoxicity against A-431 cells with an IC50 value lower than that of doxorubicin, suggesting strong antitumor potential .
- SAR Analysis : Research has shown that modifications in the phenyl ring and the presence of electron-withdrawing groups enhance the biological activity of related compounds, indicating that structural variations can significantly impact efficacy against cancer cells .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 Value (µg/mL) | Target |
|---|---|---|---|
| CTPB | Antitumor | 1.61 - 1.98 | A-431 |
| Analog 1 | Antimicrobial | 100 - 400 | Various bacteria |
| Analog 2 | Antiandrogenic | Not specified | Androgen receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
